molecular formula C9H27BCl2Si4 B14245706 2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 398507-91-0

2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Cat. No.: B14245706
CAS No.: 398507-91-0
M. Wt: 329.37 g/mol
InChI Key: DWPYIPMMAJFVLC-UHFFFAOYSA-N
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Description

2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound that features both boron and silicon atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of hexamethyltrisilane with a boron-containing reagent under controlled conditions. One common method involves the use of dichloroborane as the boron source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen and silicon-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen and silicon-hydrogen bonds.

    Substitution: The dichloroboranyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids and silanols, while reduction can produce boranes and silanes.

Scientific Research Applications

2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.

    Biology: The compound’s unique properties make it a potential candidate for use in biological assays and imaging techniques.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to form stable bonds with various atoms and functional groups. The boron and silicon atoms in the compound can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A related compound that is widely used in organic synthesis for silylation reactions.

    Hexamethyldisilane: Another organosilicon compound with similar reactivity but lacking the boron component.

    Dichlorodimethylsilane: A compound used in the production of silicones and other silicon-based materials.

Uniqueness

2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only silicon or boron. Its stability and reactivity make it a valuable reagent in various scientific and industrial applications.

Properties

CAS No.

398507-91-0

Molecular Formula

C9H27BCl2Si4

Molecular Weight

329.37 g/mol

IUPAC Name

dichloroboranyl-tris(trimethylsilyl)silane

InChI

InChI=1S/C9H27BCl2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3

InChI Key

DWPYIPMMAJFVLC-UHFFFAOYSA-N

Canonical SMILES

B([Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)(Cl)Cl

Origin of Product

United States

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